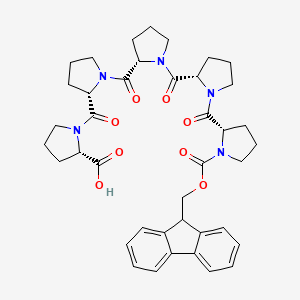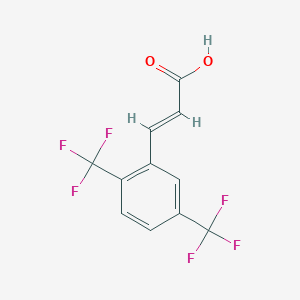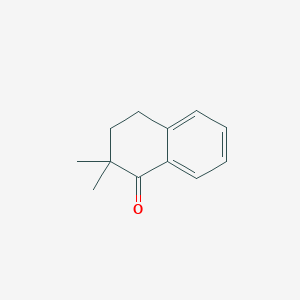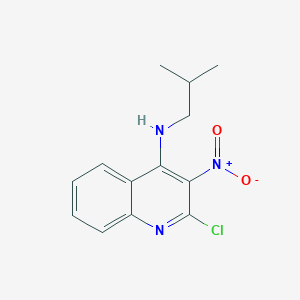
Fmoc-pro-pro-pro-pro-pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-pro-pro-pro-pro-pro-OH” is a proline derivative . It is a solid compound with the empirical formula C25H26N2O5 and a molecular weight of 434.48 . The compound is commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Molecular Structure Analysis
The molecular structure of “Fmoc-pro-pro-pro-pro-pro-OH” is complex, with multiple cyclic and linear components. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis .Physical And Chemical Properties Analysis
“Fmoc-pro-pro-pro-pro-pro-OH” is a solid compound . It has an empirical formula of C25H26N2O5 and a molecular weight of 434.48 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Relevant Papers One relevant paper discusses the formation of diketopiperazine (DKP) and associated double-amino-acid deletion impurities during linear solid-phase peptide synthesis (SPPS) of tirzepatide (TZP). The paper identifies that the DKP formation primarily occurred during the Fmoc-deprotection reaction and post-coupling aging of the unstable Fmoc-Pro-Pro-Ser-resin active pharmaceutical ingredient (API) intermediate .
Applications De Recherche Scientifique
Supramolecular Structures and Material Applications
Nanoassembly-Incorporated Antibacterial Materials : Utilization of Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, demonstrates significant advancements in creating antibacterial and anti-inflammatory materials. These nanoassemblies exhibit substantial effects on bacterial morphology and viability, offering a pathway to enhance composite materials for biomedical applications (Schnaider et al., 2019).
Supramolecular Gels : Research on supramolecular hydrogels based on Fmoc-functionalized amino acids reveals their potential in the biomedical field due to biocompatible and biodegradable properties. These materials, including FMOC-Lys(FMOC)-OH, serve as weak antimicrobial agents and provide a foundation for developing new antimicrobial and therapeutic applications (Croitoriu et al., 2021).
Peptide Synthesis and Biochemical Applications
Hydrogel Formation and Characterization : Studies on Fmoc-protected amino acids, like Fmoc-Phe-OH, have shown their ability to form efficient, stable, and transparent hydrogels. These hydrogels have been used to stabilize fluorescent few-atom silver nanoclusters, demonstrating the utility of Fmoc-modified amino acids in creating functional materials with potential applications in drug delivery and catalysis (Roy and Banerjee, 2011).
Chemical Protein Synthesis : The use of Fmoc-masked N-terminal cysteine in peptide thioester segments offers a simplified approach to chemical protein synthesis. This method utilizes the Fmoc group as a temporary protection for the N-terminal cysteinyl peptides, facilitating efficient synthesis by fully convergent and one-pot native chemical ligations (Kar et al., 2020).
Insights into Self-Assembly and Functional Materials
- Bio-Inspired Building Blocks : Fmoc-modified amino acids and peptides are highlighted for their self-assembly features and application potential across various fields. These bio-inspired building blocks show promise in cell cultivation, optical properties, drug delivery, and therapeutic applications. This area of research underscores the versatility of Fmoc-modified biomolecules in developing functional materials (Tao et al., 2016).
Propriétés
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51)/t30-,31-,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVUQLIZRCKFZ-LJADHVKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCC[C@H]8C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-pro-pro-pro-pro-pro-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)



![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)



![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)

